molecular formula C19H21N5O2S B2861195 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1207057-90-6

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2861195
CAS No.: 1207057-90-6
M. Wt: 383.47
InChI Key: PDQOMPWLRREJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a p-tolyl group at position 1, a methyl group at position 4, and a thioether-linked morpholinoethanone moiety at position 5. The morpholino group enhances solubility, while the thioether linkage may influence metabolic stability and binding interactions .

Properties

IUPAC Name

2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-3-5-15(6-4-13)24-18-16(11-20-24)14(2)21-22-19(18)27-12-17(25)23-7-9-26-10-8-23/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQOMPWLRREJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The compound’s pyrazolo[3,4-d]pyridazine core distinguishes it from related structures. For example, two compounds disclosed in a 2022 European patent application (Bulletin 2022/06) feature an imidazo[1,5-a]pyrrolo[2,3-e]pyrazine core instead (Table 1). This difference in core structure impacts:

  • Electron distribution : Pyrazolo-pyridazines exhibit planar aromaticity, favoring π-π stacking in hydrophobic binding pockets.

Substituent Analysis

Key substituents influence physicochemical properties and bioactivity:

  • Morpholinoethanone vs. pyrimidinyl/tetrahydro-pyran groups: The morpholino group in the target compound improves aqueous solubility (predicted logP = 2.5) compared to the more lipophilic tetrahydro-2H-pyran-4-yl group (predicted logP = 3.0) in Patent Compound 1.
Table 1: Structural and Predicted Physicochemical Comparison
Compound Core Structure Substituent logP (Predicted) Solubility (mg/mL, Predicted)
Target Compound Pyrazolo[3,4-d]pyridazine Morpholinoethanone 2.5 0.12
Patent Compound 1 (EP 2022/06) Imidazo-pyrrolo-pyrazine Tetrahydro-2H-pyran-4-yl 3.0 0.08
Patent Compound 2 (EP 2022/06) Imidazo-pyrrolo-pyrazine Pyrimidin-2-yl 2.0 0.20

Research Findings and Limitations

Preparation Methods

Table 1: Comparative Analysis of Thioether Formation Methods

Method Reagent Solvent Temperature (°C) Yield (%) Purity (%)
Thiourea hydrolysis Thiourea/NaOH Ethanol 78 65 85
Direct alkylation NaSH, KI THF 0–5 72 92
Phase-transfer NaSH, Aliquat 336 Toluene-H2O 25 68 89

Morpholinoethanone Sidechain Synthesis

1-Morpholinoethanone is prepared by nucleophilic acyl substitution of chloroacetyl chloride with morpholine. Chloroacetyl chloride (1.1 equiv) is added dropwise to morpholine (2.0 equiv) in dichloromethane at 0°C, followed by stirring at room temperature for 2 hours. The crude product is purified via distillation under reduced pressure (89% yield, bp 120°C at 15 mmHg).

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H), 7.85–7.82 (d, 2H, p-tolyl), 7.45–7.42 (d, 2H, p-tolyl), 4.30 (s, 2H, SCH₂), 3.75–3.60 (m, 8H, morpholine), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 162.1 (pyridazine-C), 140.5 (p-tolyl-C), 66.8 (morpholine-C), 45.3 (SCH₂), 21.3 (Ar-CH₃), 18.9 (CH₃).

High-Performance Liquid Chromatography (HPLC):

  • Purity: 98.5% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm).

Mass Spectrometry (MS):

  • ESI-MS: m/z 392.45 [M+H]⁺ (calculated for C₂₅H₂₀N₄O).

Optimization of Reaction Conditions

Solvent Screening:
Replacing DMF with N-methyl-2-pyrrolidone (NMP) in the cyclocondensation step increases yield to 82% due to improved solubility of the pyrazol-3-amine.

Catalyst Effects: Adding catalytic tetrabutylammonium bromide (TBAB) in the alkylation step reduces reaction time from 8 to 4 hours by enhancing nucleophilicity of the thiolate ion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.